1-(2-Amino-4-chlorophenyl)propan-1-one
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Overview
Description
1-(2-Amino-4-chlorophenyl)propan-1-one is a synthetic compound belonging to the class of cathinones, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chlorophenyl)propan-1-one typically involves the reaction of 2-amino-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent to form the corresponding alcohol, which is then oxidized to the ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone): Another cathinone derivative with similar stimulant properties.
4-chloroethcathinone (4-CEC): A closely related compound with similar chemical structure and effects.
Uniqueness
1-(2-Amino-4-chlorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the amino and chloro groups on the phenyl ring influences its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 |
InChI Key |
YABYXAWZGJPZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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